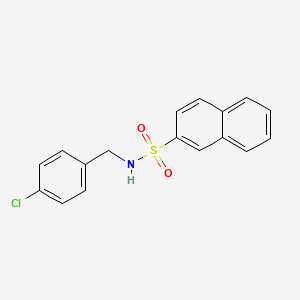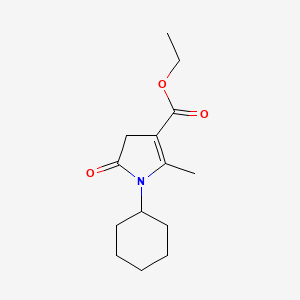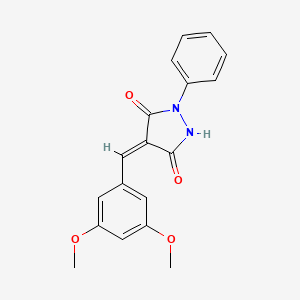
N-(2-chlorophenyl)-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-methyl-3-furamide, commonly known as Furamidine, is a chemical compound that belongs to the family of furamidines. It is an antiprotozoal agent and has been widely used in scientific research for its potential therapeutic applications. Furamidine is known for its broad-spectrum activity against various protozoan parasites, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum.
Mecanismo De Acción
Furamidine exerts its antiprotozoal activity by inhibiting the DNA synthesis of the parasites. It binds to the minor groove of the DNA and interferes with the DNA replication and transcription processes, leading to the death of the parasites. Furamidine has a high affinity for the AT-rich regions of the DNA, which are abundant in the protozoan parasites.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in vitro and in vivo. It does not affect the normal DNA replication and transcription processes in mammalian cells. However, it has been reported to cause mild to moderate toxicity in some animal models, including mice and rats. The exact mechanism of toxicity is not yet fully understood and requires further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furamidine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high solubility in water and organic solvents. It also has a broad-spectrum activity against various protozoan parasites, making it a valuable tool for studying the biology and pathogenesis of these parasites. However, Furamidine has some limitations for lab experiments. It has a relatively short half-life in vivo, and it may require multiple doses to achieve therapeutic efficacy. It also has limited activity against some protozoan parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease.
Direcciones Futuras
Furamidine has great potential for developing new antiprotozoal drugs for the treatment of various parasitic diseases. Future research should focus on optimizing the synthesis method and improving the pharmacokinetic and pharmacodynamic properties of Furamidine. New derivatives of Furamidine should be synthesized and evaluated for their antiprotozoal activity and toxicity. Moreover, the mechanism of action of Furamidine should be further elucidated, and its interaction with the DNA should be studied in detail. Finally, Furamidine should be tested in clinical trials for its safety and efficacy in humans, and its potential for developing new drugs for the treatment of parasitic diseases should be explored.
Métodos De Síntesis
Furamidine can be synthesized by reacting 2-chloroaniline with 2-methylfuran in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization to obtain Furamidine in high yield and purity.
Aplicaciones Científicas De Investigación
Furamidine has been extensively used in scientific research for its potential therapeutic applications against various protozoan parasites. It has been shown to be effective against Trypanosoma brucei, the causative agent of African trypanosomiasis, also known as sleeping sickness. Furamidine has also been found to be active against Leishmania donovani, the causative agent of visceral leishmaniasis, and Plasmodium falciparum, the causative agent of malaria.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-9(6-7-16-8)12(15)14-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTRPZGYMRBVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dicyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865807.png)
methyl]-N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5865816.png)
![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5865824.png)

![2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile](/img/structure/B5865837.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(phenylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5865839.png)
![2-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5865842.png)
![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5865854.png)
![methyl 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B5865872.png)
![3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5865880.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B5865895.png)

![{2-chloro-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5865900.png)